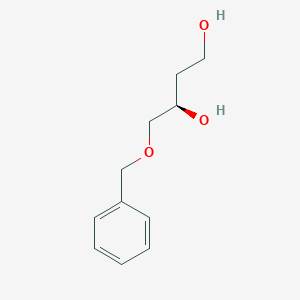

(R)-4-Benzyloxy-1,3-butanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-phenylmethoxybutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBUAFZGGHYAO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453424 | |

| Record name | (R)-4-Benzyloxy-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81096-93-7 | |

| Record name | (R)-4-Benzyloxy-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-Benzyloxy-1,3-butanediol: A Key Chiral Building Block in Modern Synthesis

Introduction: The Strategic Importance of Chiral Diols in Drug Development

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. (R)-4-Benzyloxy-1,3-butanediol has emerged as a valuable chiral synthon, offering a versatile four-carbon framework with two distinct hydroxyl groups, one primary and one secondary, with the latter's stereochemistry fixed in the (R)-configuration. The presence of a benzyl ether protecting group on the primary alcohol enhances its utility, allowing for selective manipulation of the secondary alcohol and subsequent deprotection under mild conditions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a chiral organic compound that presents as a colorless to light orange or yellow clear liquid at room temperature.[1] Its utility as a chiral building block is underscored by its distinct chemical identifiers and physical characteristics, which are crucial for its application in synthesis.[2][3]

A noteworthy point of clarification is the existence of two CAS numbers often associated with 4-Benzyloxy-1,3-butanediol. The CAS number 81096-93-7 corresponds to the (R)-enantiomer, which is a liquid.[2] Conversely, CAS number 71998-70-4 is associated with a solid form of 4-Benzyloxy-1,3-butanediol, which is likely the racemic mixture.[4] Racemates can exhibit different physical properties, including melting points, compared to their pure enantiomers. This guide will focus exclusively on the (R)-enantiomer (CAS 81096-93-7).

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3R)-4-(phenylmethoxy)butane-1,3-diol | [2] |

| CAS Number | 81096-93-7 | [2] |

| Molecular Formula | C₁₁H₁₆O₃ | [2] |

| Molecular Weight | 196.25 g/mol | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 138 °C at 0.5 mmHg | |

| Optical Rotation | [α]20/D = +10° (c=1 in Methanol) | |

| Refractive Index | n20/D = 1.53 | |

| Purity (GC) | >96.0% | |

| Optical Purity (LC) | min. 98.0% ee | |

| Storage Conditions | Refrigerated (0-10°C), under inert gas | |

| Sensitivity | Air and heat sensitive |

Synthesis of this compound: An Overview of Enantioselective Strategies

The synthesis of this compound necessitates a stereocontrolled approach to establish the chiral center at the C-3 position. A common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor. This approach leverages the power of chiral catalysts or reagents to deliver a hydride selectively to one face of the carbonyl group.

A plausible and widely utilized synthetic route commences with a suitable four-carbon starting material, which is then elaborated to introduce the required functional groups. A key intermediate in such a synthesis is often a β-keto ester, such as ethyl 4-benzyloxy-3-oxobutanoate. The enantioselective reduction of the ketone in this intermediate is the critical step that defines the stereochemistry of the final product.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Enantioselective Reduction

-

Preparation of the Precursor: The synthesis would begin with the preparation of ethyl 4-benzyloxy-3-oxobutanoate. This can be achieved through various standard organic chemistry reactions, such as the acylation of the enolate of ethyl benzyloxyacetate.

-

Asymmetric Reduction:

-

To a solution of ethyl 4-benzyloxy-3-oxobutanoate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C), a chiral reducing agent is added slowly.

-

A common choice for such a transformation is a Corey-Bakshi-Shibata (CBS) catalyst with a borane source, or a chiral borane reagent like Alpine Borane®.[5] The choice of the specific enantiomer of the catalyst dictates the stereochemical outcome. For the synthesis of the (R)-diol, the appropriate chiral catalyst would be selected.

-

The reaction is stirred at low temperature for a specified period, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Workup and Purification:

-

Upon completion, the reaction is quenched carefully with a protic solvent, such as methanol, followed by an aqueous workup.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The resulting crude ethyl (R)-4-benzyloxy-3-hydroxybutanoate is then purified by column chromatography on silica gel.

-

-

Reduction of the Ester:

-

The purified chiral ester is then reduced to the corresponding diol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an ethereal solvent like tetrahydrofuran.

-

The reaction is performed under anhydrous conditions and is carefully quenched.

-

Following an appropriate aqueous workup and extraction, the crude this compound is obtained.

-

-

Final Purification: The final product is purified by vacuum distillation or column chromatography to yield the highly pure liquid this compound.

Spectroscopic Characterization: An Expected Profile

While publicly accessible, peer-reviewed spectroscopic data for this compound is limited, its structure allows for the prediction of its characteristic spectral features based on the analysis of its functional groups and comparison with related compounds. Commercial suppliers confirm the structure via NMR spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons: A multiplet around δ 7.2-7.4 ppm corresponding to the phenyl group of the benzyl ether. - Benzyl CH₂: A singlet around δ 4.5 ppm. - CH-OH: A multiplet for the proton on the carbon bearing the secondary alcohol. - CH₂-OBn: A multiplet for the protons on the carbon adjacent to the benzyl ether. - CH₂-CH₂OH: A multiplet for the protons adjacent to the primary alcohol. - OH protons: Two broad singlets for the two hydroxyl groups, which are exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons: Several signals in the δ 127-138 ppm region.[6] - Benzyl CH₂: A signal around δ 73 ppm. - C-O carbons: Signals for the carbons attached to the hydroxyl and ether groups in the δ 60-80 ppm range. - Aliphatic carbon: A signal for the methylene group not directly attached to an oxygen atom. |

| FT-IR | - O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. - C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O stretch: Strong absorptions in the 1000-1200 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 196.11, corresponding to the molecular weight. - Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺), and other fragments resulting from the loss of water and other neutral molecules. |

Applications in Drug Development and Asymmetric Synthesis

The primary application of this compound lies in its role as a chiral building block for the synthesis of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).[7] Its bifunctional nature, combined with the fixed stereocenter and the presence of a protecting group, makes it a highly strategic starting material.

4.1. A Precursor to Key Pharmaceutical Intermediates

While direct citation of this compound in the synthesis of blockbuster drugs is not always explicit in publicly available literature, its structural motif is central to the synthesis of many important pharmaceuticals. For instance, the closely related unprotected diol, (R)-1,3-butanediol, is a known intermediate in the synthesis of various bioactive compounds.[7] The benzyloxy-protected form offers a significant advantage in multi-step syntheses where the primary alcohol needs to be masked to prevent unwanted side reactions.

The chiral 1,3-diol moiety is a key structural feature in the side chains of several statin drugs, which are used to lower cholesterol. For example, the synthesis of drugs like atorvastatin (Lipitor®) and rosuvastatin (Crestor®) involves the incorporation of a chiral diol side chain.[8][9][10] The use of a pre-formed chiral building block like this compound can significantly streamline the synthesis, ensuring high stereochemical purity in the final API.

Caption: Conceptual pathway for the use of this compound in API synthesis.

4.2. Causality in Experimental Design: The Role of the Benzyl Protecting Group

The choice of the benzyl group as a protecting agent for the primary alcohol is a deliberate and strategic one in synthetic chemistry. Here's why:

-

Stability: The benzyl ether is stable to a wide range of reaction conditions, including many that are used to modify other parts of the molecule, such as oxidations, reductions with complex metal hydrides, and organometallic reactions.

-

Ease of Removal: The benzyl group can be readily removed under mild conditions, most commonly by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). This deprotection method is highly chemoselective and typically does not affect other functional groups in the molecule.

-

Orthogonality: The stability and deprotection conditions of the benzyl group are often "orthogonal" to those of other common protecting groups. This means that one protecting group can be removed selectively in the presence of others, which is a critical consideration in the synthesis of complex molecules.

By using this compound, a synthetic chemist can perform a series of reactions on the unprotected secondary alcohol, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, without affecting the primary alcohol. Once the desired modifications are complete, the benzyl group can be cleanly removed to reveal the primary alcohol for further functionalization or as part of the final target structure.

Safety and Handling

A specific Safety Data Sheet (SDS) for the liquid this compound (CAS 81096-93-7) is not widely available in public databases. However, the SDS for the related solid, 4-Benzyloxy-1,3-butanediol (CAS 71998-70-4), indicates that it is not classified as a hazardous substance.[9] Nevertheless, as with all laboratory chemicals, appropriate safety precautions should be taken.

For the parent compound, 1,4-butanediol, the hazards include being harmful if swallowed and potentially causing drowsiness or dizziness.[11] It is also recommended to avoid contact with skin, eyes, and clothing.[11] Given the structural similarity, it is prudent to handle this compound with similar care.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition. Given its sensitivity, storage under an inert atmosphere is recommended.

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry, coupled with the strategic placement of a protecting group, provides chemists with a reliable and versatile tool for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of synthons like this compound in streamlining synthetic routes and ensuring the efficacy and safety of new medicines will undoubtedly increase. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this valuable molecule in their synthetic endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11052557, this compound. [Link].

-

Zhang, G., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 73. [Link].

- Google Patents. (2015).

-

Ohno, M. (1985). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. Ciba Foundation Symposium, 111, 171-187. [Link].

-

Cui, F., et al. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Applied Microbiology and Biotechnology, 93(2), 585-594. [Link].

-

Zhang, G., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate. [Link].

-

PharmaCompass. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. [Link].

-

Xiong, F., et al. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & Biomolecular Chemistry, 14(4), 1363-1369. [Link].

-

Reddy, K. L., et al. (2007). Biocatalytic synthesis of atorvastatin intermediates. ResearchGate. [Link].

-

ResearchGate. (2022). Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B)... [Link].

-

Dömling, A., et al. (2018). Atorvastatin (Lipitor) by MCR. Molecules, 23(10), 2636. [Link].

-

Li, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 121. [Link].

-

Pharmaffiliates. This compound. [Link].

-

C&EN. (2023). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link].

- Google Patents. (2013).

-

Pure Synth. (2024). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link].

-

Young, R. N., et al. (2004). DISCOVERY AND SYNTHESIS OF A POTENT, SELECTIVE AND ORALLY BIOAVAILABLE EP4 RECEPTOR AGONIST. Heterocycles, 64, 437-448. [Link].

-

Kim, H. J., et al. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 20(1), 125-129. [Link].

-

Chen, Y. J., et al. (2023). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 224. [Link].

-

ResearchGate. (2016). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... [Link].

-

The Royal Society of Chemistry. (2014). Supplementary Information. [Link].

- Google Patents. (2011).

-

Li, X., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989. [Link].

-

American Chemical Society. (2024). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. [Link].

-

ResearchGate. (2016). FT-IR spectra of 4-benzyloxy toluene. chemical shift values at δ at... [Link].

-

University of York. Asymmetric Synthesis. [Link].

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link].

-

Cardiff University. (2020). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. [Link].

-

ResearchGate. (2018). (PDF) Regio‐ and Stereoselective Synthesis of Acetallic Tetrahydropyrans as Building Blocks for Natural Products Preparation, via a Tandem [4+3]‐Cycloaddition/Ozonolysis Process. [Link].

-

Carl ROTH. (2017). Safety Data Sheet: 1,4-Butanediol. [Link].

-

SWGDrug. (2005). 1,4-BUTANEDIOL. [Link].

-

Supporting Information. [Link].

-

SpectraBase. (2S,3S)-3-Benzyloxy-4-pivaloyloxy-1,2-butanediol. [Link].

Sources

- 1. massbank.eu [massbank.eu]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Benzyloxy-1,3-butanediol | 71998-70-4 | TCI AMERICA [tcichemicals.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. CN104293849A - Preparation method of rosuvastatin calcium - Google Patents [patents.google.com]

- 9. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]

- 10. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis of (R)-4-Benzyloxy-1,3-butanediol

Authored by a Senior Application Scientist

Abstract

(R)-4-Benzyloxy-1,3-butanediol is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds, where its defined stereochemistry is crucial for biological activity. This technical guide provides a comprehensive overview of a robust and widely employed synthetic route to this valuable intermediate. The synthesis is dissected into two key transformations: the asymmetric reduction of a prochiral ketoester to establish the stereocenter, followed by the reduction of the ester functionality to yield the target diol. This document offers detailed, step-by-step protocols, an exploration of the underlying chemical principles, and expert insights into the experimental choices, ensuring both scientific rigor and practical applicability for researchers in drug discovery and development.

Introduction: The Significance of this compound in Medicinal Chemistry

Chiral molecules are at the heart of modern pharmacology, with a significant majority of new drugs being single enantiomers. The precise three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets, which are themselves chiral. This compound serves as a versatile chiral synthon, providing a pre-defined stereocenter that can be elaborated into more complex molecular architectures. The benzyl ether provides a stable protecting group for the primary alcohol, allowing for selective manipulation of the secondary alcohol and the diol backbone. This strategic protection is essential in multi-step syntheses of complex drug molecules.

Synthetic Strategy: A Two-Step Approach to Chirality and Functionality

The most common and efficient synthesis of this compound commences with a readily available starting material, ethyl 4-benzyloxy-3-oxobutanoate. The overall strategy is a two-step reduction process, as illustrated in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

The initial and most critical step is the asymmetric reduction of the ketone in ethyl 4-benzyloxy-3-oxobutanoate. This reaction establishes the (R)-stereocenter at the C3 position. The choice of catalyst for this transformation is paramount to achieving high enantioselectivity. Subsequently, the ester group of the resulting chiral hydroxyester is reduced to a primary alcohol to afford the target diol.

Experimental Protocols and Mechanistic Insights

Step 1: Asymmetric Reduction of Ethyl 4-Benzyloxy-3-oxobutanoate

The enantioselective reduction of the prochiral ketone is the cornerstone of this synthesis. Both biocatalytic and chemocatalytic methods have proven effective.[1][2]

Expert Insight: The choice between a biocatalyst and a chemical catalyst often depends on factors such as scale, cost, and available equipment. Biocatalytic reductions can offer exceptional enantioselectivity under mild conditions, while chemical catalysts may provide greater flexibility in terms of reaction conditions and substrate scope.

Protocol: Biocatalytic Asymmetric Reduction

This protocol utilizes a recombinant E. coli strain expressing a carbonyl reductase for the highly selective reduction of the ketone.

Materials:

-

Ethyl 4-benzyloxy-3-oxobutanoate

-

Recombinant E. coli cells expressing a suitable (R)-selective carbonyl reductase

-

Glucose (for cofactor regeneration)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a fermenter or a suitable reaction vessel, suspend the recombinant E. coli cells in phosphate buffer (pH 7.0).

-

Add glucose as a co-substrate for the regeneration of the NADPH cofactor.

-

To this suspension, add ethyl 4-benzyloxy-3-oxobutanoate. The reaction can be monitored by TLC or HPLC.

-

Maintain the reaction at a controlled temperature (typically 30-37 °C) with gentle agitation.

-

Upon completion, the reaction mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl (R)-4-benzyloxy-3-hydroxybutanoate.

-

The crude product can be purified by column chromatography on silica gel.

Mechanism of Asymmetric Ketone Reduction:

The enzymatic reduction involves the transfer of a hydride from the NADPH cofactor to the carbonyl carbon of the substrate. The chirality of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol.

Figure 2: Simplified mechanism of enzymatic asymmetric ketone reduction.

Step 2: Reduction of Ethyl (R)-4-benzyloxy-3-hydroxybutanoate to this compound

The final step in the synthesis is the reduction of the ester functionality to a primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4]

Expert Insight: LiAlH₄ is a highly reactive and moisture-sensitive reagent that must be handled with care under an inert atmosphere. The work-up procedure is also critical to safely quench the excess reagent and isolate the product. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[4]

Protocol: Ester Reduction with LiAlH₄

Materials:

-

Ethyl (R)-4-benzyloxy-3-hydroxybutanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or a sequential addition of water and NaOH solution for work-up

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl (R)-4-benzyloxy-3-hydroxybutanoate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser work-up). This procedure is crucial for safety and to obtain a granular precipitate of aluminum salts that is easy to filter.

-

Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

-

Combine the filtrate and the washings, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Data Presentation and Characterization

The successful synthesis of this compound is confirmed by its physical and spectroscopic data.

Table 1: Physical and Analytical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | [5] |

| Molecular Weight | 196.24 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 138 °C @ 0.5 mmHg | |

| Specific Rotation | +10° (c=1, MeOH) |

Enantiomeric Purity Analysis:

The enantiomeric excess (e.e.) of the final product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[6]

Table 2: Representative Chiral HPLC Method

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound, a key chiral intermediate in pharmaceutical development. The core of this synthetic route lies in the highly selective asymmetric reduction of a prochiral ketoester, followed by a robust ester reduction. By providing detailed protocols, mechanistic insights, and characterization data, this guide aims to equip researchers with the necessary knowledge to confidently synthesize this valuable chiral building block. The principles and techniques described herein are broadly applicable to the synthesis of other chiral diols and related molecules.

References

-

Kataoka, M., et al. (2003). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. PubMed. Available at: [Link]

-

Bian, B-J., et al. (2025). Asymmetric photoreactions catalyzed by chiral ketones. RSC Publishing. Available at: [Link]

-

Kim, K-H., et al. (2016). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Enantioselective ketone reduction. Wikipedia. Available at: [Link]

-

Nakamura, K., et al. (2000). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. Available at: [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

-

Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]

-

Noyori, R., et al. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. Available at: [Link]

- Google Patents. (n.d.). Purification of 1,4-butanediol. Google Patents.

-

Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]

-

Li, Z., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Ghosh, S., et al. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. National Institutes of Health. Available at: [Link]

-

University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton. Available at: [Link]

-

Gacem, R., & Z-Z, A. (2016). Taxonomy, purification and chemical characterization of four bioactive compounds from new Streptomyces sp. TN256 strain. ResearchGate. Available at: [Link]

-

Lin, H-L., et al. (2010). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Airiti Library. Available at: [Link]

- Google Patents. (n.d.). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. Google Patents.

-

Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. Available at: [Link]

-

Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

- 1. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 5. This compound | C11H16O3 | CID 11052557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

A Technical Guide to Stereoisomerism in Benzyloxy-butanediol Compounds: Synthesis, Analysis, and Pharmaceutical Significance

Abstract

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In drug development, where molecular recognition by chiral biological targets such as enzymes and receptors is paramount, understanding and controlling stereoisomerism is not merely an academic exercise but a fundamental necessity.[1] This guide provides an in-depth technical exploration of stereoisomerism in benzyloxy-butanediol compounds. These molecules, featuring chiral centers and a bulky benzyloxy protecting group, serve as valuable chiral building blocks in the synthesis of complex pharmaceutical agents.[2][3] We will delve into the structural nuances of their stereoisomers, methodologies for their stereoselective synthesis, advanced analytical techniques for their separation and characterization, and the profound implications of their stereochemistry on pharmacological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the stereochemical diversity of these compounds for therapeutic innovation.

The Stereochemical Landscape of Benzyloxy-butanediols

The core of the topic revolves around the butanediol scaffold, which can exist as several constitutional isomers (1,2-, 2,3-, 1,3-, and 1,4-butanediol). The introduction of a benzyloxy group (-OCH₂Ph) at one of the hydroxyl positions maintains or introduces chirality, leading to a variety of stereoisomers. The most stereochemically rich and synthetically versatile of these are derivatives of 2,3-butanediol and 1,2-butanediol due to the presence of two adjacent chiral centers.

Stereoisomers of 1-Benzyloxy-2,3-butanediol

1-Benzyloxy-2,3-butanediol possesses two chiral centers at carbons C2 and C3. This gives rise to a total of four possible stereoisomers: a pair of enantiomers (2R,3R and 2S,3S) which constitute the threo form, and a pair of enantiomers (2R,3S and 2S,3R) which constitute the erythro form. However, due to the substitution pattern, the (2R,3S) and (2S,3R) forms are diastereomers of the (2R,3R) and (2S,3S) forms. The key distinction lies in the relative configuration of the two hydroxyl groups.

Caption: Stereoisomeric relationships of 1-Benzyloxy-2,3-butanediol.

Stereoisomers of 3-Benzyloxy-1,2-butanediol & 4-Benzyloxy-1,2-butanediol

Similarly, 3-Benzyloxy-1,2-butanediol and 4-Benzyloxy-1,2-butanediol each contain two chiral centers (C1 and C2), leading to four stereoisomers each (a pair of erythro enantiomers and a pair of threo enantiomers). The principles of their stereochemical relationships are identical to the 1-benzyloxy-2,3-butanediol series.

Stereoisomers of Benzyloxy Derivatives of 1,3- and 1,4-Butanediol

For derivatives of 1,3-butanediol, such as 1-benzyloxy-1,3-butanediol or 3-benzyloxy-1,3-butanediol, there are two chiral centers, resulting in four stereoisomers. In contrast, 1,4-butanediol is an achiral molecule. Monobenzylation, for instance to create 1-benzyloxy-1,4-butanediol, introduces one chiral center, resulting in a single pair of enantiomers (R and S).

Stereoselective Synthesis: The Art of Chiral Control

The synthesis of a single, desired stereoisomer of a benzyloxy-butanediol is a critical challenge in medicinal chemistry. Racemic mixtures, while easier to synthesize, often contain one enantiomer that is inactive or even toxic.[1] Therefore, stereoselective synthesis is not just preferable but essential. The choice of synthetic strategy is dictated by the desired stereochemistry and the availability of starting materials.

Chiral Pool Synthesis: Nature's Starting Blocks

One of the most efficient strategies is to begin with a readily available, enantiomerically pure starting material—a concept known as "chiral pool" synthesis. Sugars, amino acids, and tartaric acids are common chiral pool sources.

For instance, the synthesis of (2R,3R)- and (2S,3S)-1,4-dibenzyloxy-2,3-butanediol can be achieved starting from the corresponding enantiomers of diethyl tartrate. This approach leverages the inherent stereochemistry of the starting material to set the absolute configuration of the final product.

Exemplary Protocol: Synthesis of meso-1,4-dibenzyloxy-2,3-difluorobutane

This protocol, adapted from a synthesis of a related fluorinated analog, demonstrates the principle of starting from a stereochemically defined precursor.[4][5]

-

Starting Material: (Z)-but-2-ene-1,4-diol.

-

Epoxidation: The alkene is first converted to an epoxide, which sets the relative stereochemistry.

-

Ring Opening: The epoxide is opened to introduce the desired functional groups.

-

Benzylation: The free hydroxyl groups are protected with benzyl groups. To a solution of the diol in anhydrous DMF at 0 °C, sodium hydride (2.2 equivalents) is added portion-wise. After stirring for 30 minutes, benzyl bromide (2.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.

-

Work-up: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure dibenzyloxy compound.

Causality: The stereochemistry of the final product is directly controlled by the stereochemistry of the starting alkene and the stereospecificity of the epoxidation and ring-opening reactions. The benzylation step protects the hydroxyl groups and does not affect the existing chiral centers.

Chiral Auxiliaries: Temporary Stereochemical Guides

A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[6] After the desired stereocenter is created, the auxiliary is removed and can often be recycled. Chiral diols themselves can serve as effective auxiliaries by forming chiral acetals or ketals.[6] For instance, 1-Phenyl-1,2-butanediol can form a five-membered dioxolane ring with an aldehyde, creating a chiral environment that directs subsequent nucleophilic additions or cycloadditions to one face of the molecule.[6]

Caption: Workflow using a chiral auxiliary for asymmetric synthesis.

Analytical Methods for Stereochemical Determination

Once a synthesis is complete, robust analytical methods are required to separate the stereoisomers and determine the enantiomeric purity of the product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for separating enantiomers and diastereomers.[7][8] The technique relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Key Principles of Method Development:

-

Column Selection: The choice of CSP is critical and often empirical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and widely used. For acidic compounds, anion-exchange type CSPs like CHIRALPAK QN-AX can be effective.[9]

-

Mobile Phase: The mobile phase composition (a mixture of solvents like hexane and isopropanol for normal phase, or acetonitrile and water for reversed-phase) is optimized to achieve the best balance of resolution and analysis time.

-

Derivatization: If direct separation is difficult, the diols can be derivatized with an achiral reagent to form esters (e.g., benzoates), which may exhibit better separation on certain CSPs.[10]

Illustrative HPLC Protocol for Chiral Benzyl Alcohol Derivatives

While specific to benzyl alcohols, this protocol illustrates the typical parameters for separating chiral benzyloxy compounds.[10]

| Parameter | Condition |

| Column | N-(3,5-dinitrobenzoyl)-D-phenylglycine CSP |

| Mobile Phase | Hexane / Isopropanol (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Rationale | The dinitrobenzoylphenylglycine CSP provides π-π interactions, hydrogen bonding, and steric interactions that are effective for the enantiorecognition of aromatic alcohols and their derivatives. The mobile phase composition is adjusted to optimize these interactions and achieve baseline separation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers and, with the use of chiral derivatizing agents, for assessing enantiomeric purity.[11]

-

Distinguishing Diastereomers: Diastereomers have different physical properties and thus will have distinct NMR spectra. Differences in chemical shifts and coupling constants, particularly for the protons attached to the chiral carbons, can be used to assign the relative configuration (erythro vs. threo).

-

Determining Enantiomeric Excess (ee): Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, a chiral derivatizing agent (CDA) is added to convert the enantiomeric pair into a mixture of diastereomers. These newly formed diastereomers will have distinct NMR signals, and the ratio of their integration can be used to calculate the enantiomeric excess of the original sample.[12] A common three-component system involves reacting the diol with 2-formylphenylboronic acid and an enantiopure amine to form diastereomeric iminoboronate esters, which can be readily analyzed by ¹H NMR.

Pharmaceutical Relevance and Applications

The precise three-dimensional structure of a drug molecule is critical for its interaction with biological targets. The different stereoisomers of a chiral drug can exhibit significant differences in their pharmacodynamic (how the drug affects the body) and pharmacokinetic (how the body affects the drug) properties.[13][14]

-

Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.[1] A classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was teratogenic.[1]

-

Improved Therapeutic Index: By administering a single, active enantiomer, the therapeutic index (the ratio of the toxic dose to the therapeutic dose) of a drug can be significantly improved, leading to a safer and more effective medicine.

Benzyloxy-butanediol stereoisomers are not typically active pharmaceutical ingredients (APIs) themselves. Instead, their value lies in their role as chiral building blocks .[2][3][15] Their pre-defined stereocenters are incorporated into the structure of a more complex target molecule, ensuring the final API has the correct absolute stereochemistry. For example, chiral 3-aryloxy-1,2-propanediols, which are structurally similar to benzyloxy-butanediols, are key intermediates in the synthesis of β-blockers.[16] Similarly, the antiviral drug Cidofovir, specifically the (S)-enantiomer, is synthesized from chiral precursors where a benzyloxy-propane moiety serves as a key intermediate.[17]

Caption: Role of benzyloxy-butanediols as chiral building blocks in drug synthesis.

Conclusion

The stereoisomerism of benzyloxy-butanediol compounds represents a microcosm of the challenges and opportunities inherent in modern drug development. The ability to selectively synthesize and definitively analyze a specific stereoisomer is a testament to the sophistication of contemporary organic chemistry. As chiral building blocks, these compounds provide a reliable pathway to complex, enantiomerically pure pharmaceutical agents, thereby enhancing therapeutic efficacy and patient safety. For researchers in the pharmaceutical sciences, a deep understanding of the principles and techniques outlined in this guide is indispensable for the rational design and development of the next generation of chiral drugs.

References

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. PrepChem.com. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]

- Gao, H., Li, M., Pan, H., & Cai, F. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. iScience, 9, 513–520.

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 3-(benzyloxy)-1,2-propanediol (C10H14O3). PubChem. Retrieved from [Link]

-

ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Retrieved from [Link]

- Zhang, X., et al. (2024). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Tetrahedron Letters, 139, 154972.

-

Soraci, A. L. (2025). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Wu, G., et al. (2025). A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. ResearchGate. Retrieved from [Link]

- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100.

- Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Topics in Medicinal Chemistry, 1(3), 235–243.

-

ResearchGate. (2025). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]

-

ACS Publications. (n.d.). Diastereoselective synthesis of protected syn 1,3-diols by base-catalyzed intramolecular conjugate addition of hemiacetal-derived alkoxide nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

-

RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. Retrieved from [Link]

-

ResearchGate. (2025). Direct Protection of 1,2-Diols from α-Diketones. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

ResearchGate. (2025). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Journal of the Brazilian Chemical Society. (n.d.). Application of chiral building blocks to the synthesis of drugs. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Retrieved from [Link]

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chiraltech.com [chiraltech.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 12. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Introduction: The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of (R)-4-Benzyloxy-1,3-butanediol

In the landscape of pharmaceutical and agrochemical research, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the non-superimposable mirror-image forms (enantiomers) of a drug molecule.[1] This fundamental principle has propelled the demand for enantiomerically pure compounds, as one enantiomer often possesses the desired therapeutic activity while the other may be inactive or, in some cases, responsible for undesirable side effects. Consequently, the development of methodologies to access single-enantiomer molecules has become a cornerstone of modern chemical synthesis.[1][2][3]

Chiral building blocks—enantiomerically pure molecules used as starting materials for more complex targets—are essential tools in this endeavor.[][5] Among these, chiral diols, particularly the 1,3-diol motif, are of paramount importance due to their prevalence in a wide array of biologically active natural products and pharmaceuticals.[6] this compound (CAS RN: 81096-93-7) stands out as a particularly versatile and valuable C4 chiral building block.[7][8] Its structure incorporates a primary and a secondary alcohol, with the latter stereocenter fixed in the (R)-configuration. The primary alcohol is protected by a benzyl group, a robust yet readily cleavable protecting group, allowing for selective manipulation of the two hydroxyl functions. This guide provides a comprehensive overview of the historical context and the evolution of synthetic strategies for this crucial intermediate, tracing its development from classical methods to modern, highly efficient catalytic and biocatalytic processes.

The Strategic Importance of the 1,3-Diol Synthon

The 1,3-diol unit is a privileged scaffold in organic chemistry. Its utility stems from its conformational flexibility and its capacity to engage in hydrogen bonding, which are key features for molecular recognition at biological targets. Furthermore, the 1,2- and 1,3-relationships between the hydroxyl groups provide a stereochemical foundation that can be elaborated into more complex structures. The synthesis of these motifs with high stereocontrol is a persistent challenge that has spurred significant innovation in asymmetric synthesis. The development of reliable methods to produce chiral 1,3-diols is therefore not merely an academic exercise but a critical enabling technology for the synthesis of life-altering medicines.

Historical Perspective: The Dawn of Asymmetric Synthesis

The initial approaches to synthesizing chiral molecules like this compound were often extensions of classical organic chemistry, relying on one of three main strategies:

-

The Chiral Pool: This approach utilizes naturally occurring enantiopure compounds, such as amino acids, carbohydrates, or terpenes, as starting materials.[2] The inherent chirality of these molecules is preserved and transferred through a series of chemical transformations to the final product. For a C4 diol, starting materials like malic acid or certain sugars were logical, albeit often synthetically lengthy, choices. The rationale behind this strategy was its reliability in establishing the absolute stereochemistry, leveraging nature's own synthetic machinery.

-

Classical Resolution: When a direct asymmetric synthesis was not feasible, chemists would prepare the racemic mixture of the target molecule (or a precursor) and separate the enantiomers. This was commonly achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, could be separated by crystallization or chromatography.[1] While effective, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.

-

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent stereoselective reaction, often an alkylation or acylation, to occur preferentially from one face of the molecule.[9] For instance, Evans oxazolidinone auxiliaries became a gold standard for stereocontrolled enolate alkylations.[10] After the key stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. This approach represented a significant advance, allowing for the creation of new stereocenters with high predictability and diastereoselectivity.

The following diagram illustrates the conceptual differences between these foundational strategies in asymmetric synthesis.

Caption: Foundational strategies for accessing chiral molecules.

The Catalyst Revolution: Modern Asymmetric Synthesis of this compound

While foundational methods established the feasibility of synthesizing enantiopure compounds, they often suffered from drawbacks such as poor atom economy, the need for stoichiometric amounts of chiral reagents, or multiple synthetic steps. The advent of asymmetric catalysis revolutionized the field by enabling the synthesis of large quantities of a chiral product from a small, recoverable amount of a chiral catalyst.

Reagent- and Catalyst-Controlled Asymmetric Reductions

A highly logical and convergent approach to this compound is the asymmetric reduction of a prochiral ketone precursor, such as 4-(benzyloxy)-3-oxobutanol or a related β-hydroxy ketone.

Corey-Bakshi-Shibata (CBS) Reduction: One of the most powerful and widely adopted methods for the enantioselective reduction of ketones is the CBS reduction, which employs a chiral oxazaborolidine catalyst.[6] The catalyst coordinates to both the borane reducing agent (typically BH₃) and the ketone substrate. This ternary complex creates a rigid, well-defined transition state where the hydride is delivered to only one of the ketone's two prochiral faces, leading to the formation of one alcohol enantiomer with high selectivity.[9]

The mechanism involves the formation of a Lewis acid-base complex between the catalyst and borane. The ketone's carbonyl oxygen then coordinates to the boron atom of the catalyst in a specific orientation to minimize steric hindrance, exposing one face of the carbonyl to attack by the externally delivered hydride.

Caption: Simplified workflow of a CBS-catalyzed asymmetric reduction.

Biocatalysis: Nature's Approach to Precision Synthesis

In the quest for more sustainable and efficient chemical processes, biocatalysis has emerged as a formidable technology.[11] Enzymes, particularly oxidoreductases like ketoreductases (KREDs), can catalyze reductions with near-perfect enantioselectivity and under exceptionally mild conditions (room temperature, neutral pH, aqueous media).[12][13]

The synthesis of chiral 1,3-diols is an area where biocatalysis has demonstrated profound advantages. Numerous studies have detailed the use of whole-cell biocatalysts (e.g., Candida krusei, Pichia jadinii) or isolated enzymes for the asymmetric reduction of 4-hydroxy-2-butanone (4H2B) to (R)-1,3-butanediol.[14][15] This product can then be readily benzylated to yield the target molecule. These biocatalytic systems often achieve both exceptional yields and enantiomeric excesses (ee) exceeding 99%.[15][16]

The causality behind this exquisite selectivity lies in the enzyme's active site, a precisely shaped chiral pocket that binds the substrate in a single, fixed orientation. The enzyme's cofactor (e.g., NADH or NADPH) is positioned to deliver a hydride to the carbonyl carbon from a specific trajectory, resulting in the formation of a single stereoisomer.

Comparative Analysis of Key Synthetic Routes

The choice of synthetic route in a research or industrial setting depends on factors such as scale, cost, required purity, and available equipment. The following table summarizes and compares the dominant modern strategies for synthesizing this compound or its immediate precursor.

| Method | Typical Precursor | Key Reagent / Catalyst | Typical Yield | Typical ee (%) | Advantages & Disadvantages |

| CBS Reduction | 4-(Benzyloxy)-3-oxobutanoate derivative | Chiral Oxazaborolidine, Borane (BH₃) | 80-95% | 90-99% | Pro: High ee, predictable, well-understood. Con: Requires stoichiometric borane, cryogenic temperatures, anhydrous conditions. |

| Asymmetric Hydrogenation | β-Hydroxy Ketone | Chiral Ru- or Rh-phosphine complexes, H₂ | 85-98% | >98% | Pro: High turnover, excellent ee, high atom economy. Con: Expensive metal catalysts, high-pressure equipment needed. |

| Whole-Cell Bioreduction | 4-Hydroxy-2-butanone (4H2B) | Yeast/Bacteria (e.g., Pichia, Candida) | 85-95% | >99% | Pro: Extremely high ee, mild/green conditions, inexpensive. Con: Requires fermentation, potential for substrate/product inhibition, lower substrate loading.[15] |

| Isolated Enzyme (KRED) | 4-Hydroxy-2-butanone (4H2B) | Ketoreductase (KRED), Cofactor (NADPH) | >90% | >99.5% | Pro: Highest selectivity, clean reactions, no cell mass. Con: Enzyme and cofactor cost, requires cofactor regeneration system.[13] |

Experimental Protocol: Biocatalytic Synthesis of (R)-1,3-Butanediol

This protocol is a representative example of a whole-cell bioreduction, a self-validating system where the high selectivity is governed by the inherent properties of the chosen microorganism.

Objective: To synthesize (R)-1,3-butanediol via asymmetric reduction of 4-hydroxy-2-butanone using a whole-cell biocatalyst.

Materials:

-

Pichia jadinii or other suitable microbial strain

-

Fermentation medium (e.g., YPD Broth)

-

Glucose (as co-substrate for cofactor regeneration)

-

4-Hydroxy-2-butanone (4H2B)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

-

Gas Chromatograph with a chiral column (e.g., Beta-DEX) for ee analysis

Procedure:

-

Cell Culture and Growth: Inoculate 1 L of sterile fermentation medium with the microbial strain. Incubate at 30°C with shaking (200 rpm) for 24-48 hours until a sufficient cell density is reached.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer (pH 7.0) and resuspend in 200 mL of the same buffer to create a resting cell suspension.

-

Bioreduction Reaction:

-

Transfer the cell suspension to a 500 mL flask.

-

Add glucose to a final concentration of 5% (w/v). This serves as the energy source for the cells to regenerate the NADPH cofactor required by the reductase enzymes.

-

Begin the reaction by adding 4-hydroxy-2-butanone (4H2B) to a final concentration of 20 g/L. Due to potential substrate toxicity, this can be done fed-batch (e.g., adding 5 g/L every 4 hours).

-

Maintain the reaction at 30°C with gentle agitation (150 rpm).

-

-

Reaction Monitoring: Periodically (e.g., every 4-6 hours), withdraw a small aliquot of the reaction mixture. Centrifuge to remove cells, and analyze the supernatant by GC to monitor the disappearance of the starting material and the appearance of the product.

-

Work-up and Isolation:

-

Once the reaction is complete (typically 24-36 hours), remove the cells by centrifugation.

-

Saturate the aqueous supernatant with sodium chloride to reduce the solubility of the product.

-

Extract the supernatant exhaustively with ethyl acetate (e.g., 3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (R)-1,3-butanediol.

-

-

Purification and Analysis:

-

If necessary, purify the product by vacuum distillation or column chromatography.

-

Confirm the structure by ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral GC analysis, comparing the product's retention time to that of a racemic standard. An ee of >99% is expected.[15]

-

Conclusion

The history of this compound is a microcosm of the evolution of asymmetric synthesis itself. From its conceptual origins in the chiral pool and resolution-based methods, its synthesis has progressed through the development of elegant chiral auxiliaries and powerful stoichiometric reagents. The modern era is defined by catalysis, with both transition-metal complexes and, increasingly, enzymes offering highly efficient, selective, and sustainable routes to this invaluable building block. The continued refinement of these catalytic systems, particularly in the realm of biocatalysis, promises to make this compound and other essential chiral intermediates more accessible, thereby accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

Karabacak, M., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]

-

Buchler GmbH. (n.d.). Chiral Building Blocks. Available at: [Link]

-

Wikipedia. (2023). 1,3-Butanediol. Available at: [Link]

- Google Patents. (n.d.). US7759531B2 - Process for preparing 1,4-butanediol.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}. Available at: [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Available at: [Link]

-

RSC Publishing. (2012). Dicarbonyl reduction by single enzyme for the preparation of chiral diols. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Available at: [Link]

-

BIOTRANS. (2023). 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process development. Available at: [Link]

- Google Patents. (n.d.). US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.

- Google Patents. (n.d.). US20090075351A1 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.

-

PubMed Central. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Available at: [Link]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

-

PubMed. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1][2][6]triazolo[4,3-a][6][17]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Available at: [Link]

-

The Aquila Digital Community. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Available at: [Link]

-

MDPI. (n.d.). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Available at: [Link]

-

LinkedIn. (2024). Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). Available at: [Link]

-

PubMed Central. (n.d.). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Available at: [Link]

-

PubMed Central. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Available at: [Link]

-

University Course Material. (n.d.). Chapter 45 — Asymmetric synthesis. Available at: [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C11H16O3 | CID 11052557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases | MDPI [mdpi.com]

- 12. Dicarbonyl reduction by single enzyme for the preparation of chiral diols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling of (R)-4-Benzyloxy-1,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Benzyloxy-1,3-butanediol, a chiral building block vital in sophisticated organic synthesis, demands a nuanced understanding of its handling and safety profile. This guide, compiled by a Senior Application Scientist, provides an in-depth analysis of its properties, safe handling protocols, and emergency procedures, ensuring both laboratory safety and experimental integrity.

Introduction: The Role of this compound in Modern Synthesis

This compound is a key chiral intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its stereospecific nature makes it an invaluable tool for creating enantiomerically pure compounds, where the three-dimensional arrangement of atoms is critical for biological activity.[3] The presence of a benzyloxy group enhances its reactivity and solubility, making it a versatile reagent in the development of novel therapeutics.[1] Given its integral role in drug discovery and development, a thorough understanding of its safe handling is paramount for all personnel involved in its use.

Physicochemical and Toxicological Profile

While specific toxicological data for this compound is not extensively available in the public domain, a comprehensive safety assessment can be formulated by examining its chemical properties and the profiles of structurally related compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₃ | [4] |

| Molecular Weight | 196.24 g/mol | [4] |

| Appearance | Colorless to light orange to yellow clear liquid or white to almost white powder/crystal | [1] |

| Boiling Point | 138 °C at 0.5 mmHg | |

| Melting Point | 73.0 to 77.0 °C (for solid form) | |

| Solubility | Soluble in methanol | |

| CAS Number | 81096-93-7 | [4] |

Toxicological Assessment

According to at least one supplier's Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. However, this does not imply an absence of potential health effects, and standard laboratory precautions should always be observed.

Insight into its potential biological effects can be drawn from studies on its structural analogs. The related compound, 1,3-butanediol, has been investigated for its physiological and metabolic effects.[5][6] It is known to be metabolized in the body to β-hydroxybutyrate (βHB), a ketone body.[5][7] A novel ketone ester, bis-hexanoyl (R)-1,3-butanediol (BH-BD), which is hydrolyzed to (R)-1,3-butanediol, has undergone toxicological evaluation.[8] In a 90-day study in rats, high doses of BH-BD resulted in transient adverse effects such as incoordination and decreased activity.[8]

Given the benzyloxy moiety, the metabolic profile of this compound may differ from that of simple 1,3-butanediol. The potential for the formation of benzoic acid or other metabolites from the benzyl group should be considered, although specific data is lacking.

Prudent Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when handling any chemical, including those not formally classified as hazardous. The following protocols are based on general best practices for handling chiral building blocks in a research and development setting.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is recommended.

Personal Protective Equipment (PPE)

The following PPE should be considered mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Protective Clothing: A laboratory coat should be worn to protect the skin and personal clothing.

-

Respiratory Protection: In situations where ventilation is inadequate and there is a risk of inhaling aerosols or vapors, a NIOSH-approved respirator may be necessary.

Caption: Workflow for selecting and using Personal Protective Equipment.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent any potential degradation.

-

Temperature: Some suppliers recommend refrigerated storage (0-10°C), while others state room temperature is acceptable, with a recommendation for a cool, dark place (<15°C). Always refer to the supplier's specific instructions.

-

Atmosphere: For the liquid form, storage under an inert gas is recommended as it may be air and heat sensitive.

-

Container: Keep the container tightly closed to prevent contamination and potential reaction with atmospheric moisture.

-

Incompatible Materials: While specific reactivity data is limited, it is prudent to avoid storage with strong oxidizing agents, strong acids, and strong bases. The structurally related 1,4-butanediol is known to be heat and light sensitive and reacts with acid chlorides, acid anhydrides, and oxidizing agents.

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

Spill Cleanup

-

Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for disposal.

-

Large Spills: For large spills, evacuate the area and prevent further spread of the material. Contact your institution's environmental health and safety department for assistance.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C11H16O3 | CID 11052557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: (R)-4-Benzyloxy-1,3-butanediol as a Versatile C4 Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (R)-4-Benzyloxy-1,3-butanediol